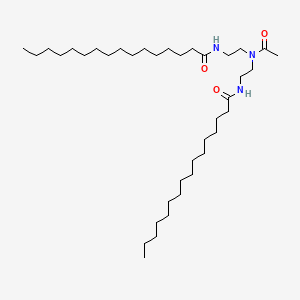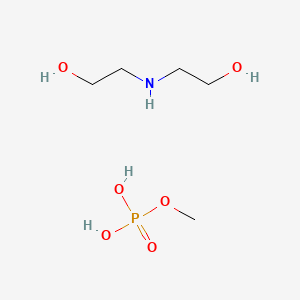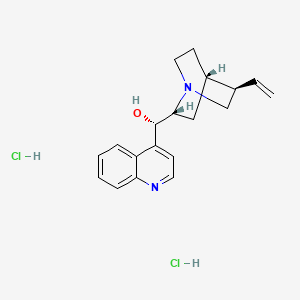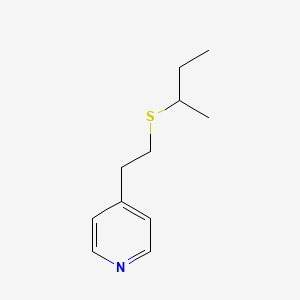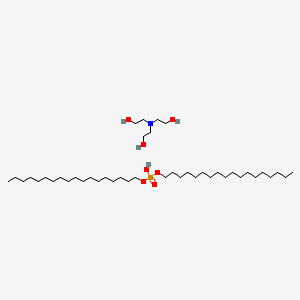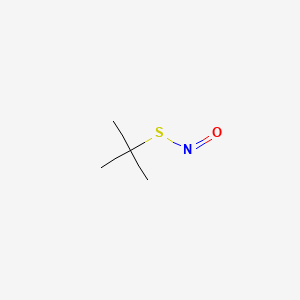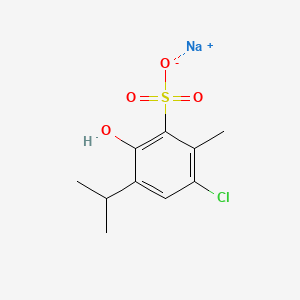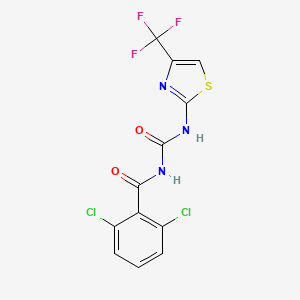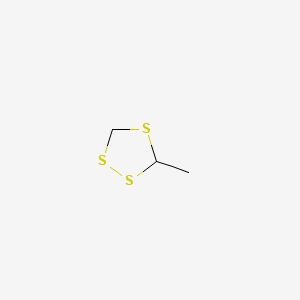
1-Amino-4-m-anisidino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-4-m-anisidino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid is a complex organic compound known for its unique chemical structure and properties. This compound is part of the anthraquinone family, which is widely studied for its applications in various fields such as chemistry, biology, and industry .
Méthodes De Préparation
The synthesis of 1-Amino-4-m-anisidino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid involves multiple steps and requires advanced organic synthesis techniques and equipment. The process typically includes the following steps:
Nitration: Introduction of a nitro group into the anthraquinone structure.
Reduction: Conversion of the nitro group to an amino group.
Sulphonation: Introduction of a sulfonic acid group.
Anisidination: Addition of the anisidine group to the structure.
Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .
Analyse Des Réactions Chimiques
1-Amino-4-m-anisidino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it back to its hydroquinone form.
Substitution: The amino and sulfonic acid groups can participate in substitution reactions with various reagents.
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. Major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
1-Amino-4-m-anisidino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of dyes and pigments.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Amino-4-m-anisidino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid involves its interaction with molecular targets and pathways within cells. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparaison Avec Des Composés Similaires
1-Amino-4-m-anisidino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid can be compared with other anthraquinone derivatives, such as:
1-Amino-4-bromoanthraquinone-2-sulphonic acid: Similar in structure but contains a bromine atom instead of an anisidine group.
1-Amino-4-hydroxyanthraquinone-2-sulphonic acid: Contains a hydroxyl group instead of an anisidine group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties .
Propriétés
Numéro CAS |
94023-25-3 |
|---|---|
Formule moléculaire |
C21H16N2O6S |
Poids moléculaire |
424.4 g/mol |
Nom IUPAC |
1-amino-4-(3-methoxyanilino)-9,10-dioxoanthracene-2-sulfonic acid |
InChI |
InChI=1S/C21H16N2O6S/c1-29-12-6-4-5-11(9-12)23-15-10-16(30(26,27)28)19(22)18-17(15)20(24)13-7-2-3-8-14(13)21(18)25/h2-10,23H,22H2,1H3,(H,26,27,28) |
Clé InChI |
UOXSNOOWASRNHS-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


